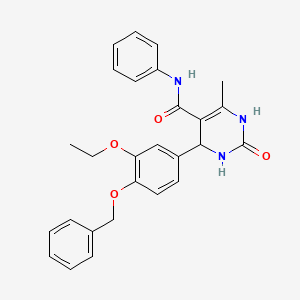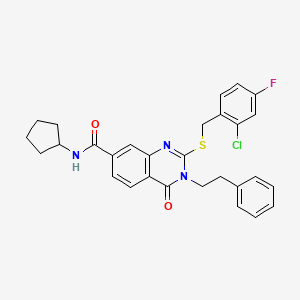
4-(Methoxymethyl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)benzene-1-thiol, also known as 4-(methoxymethyl)benzenethiol, is an organic compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . This compound is characterized by a benzene ring substituted with a methoxymethyl group and a thiol group at the para position. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-(methoxymethyl)benzene-1-thiol are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-(Methoxymethyl)benzene-1-thiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)benzene-1-thiol involves the reactivity of its thiol group. Thiol groups are known to form strong bonds with metals and other electrophiles, making this compound useful in various catalytic and synthetic processes. The methoxymethyl group can also participate in reactions, providing additional versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenethiol: Similar structure but with a methyl group instead of a methoxymethyl group.
4-Methoxybenzenethiol: Similar structure but with a methoxy group instead of a methoxymethyl group.
Benzyl mercaptan: Contains a benzyl group instead of a methoxymethyl group.
Uniqueness
4-(Methoxymethyl)benzene-1-thiol is unique due to the presence of both a methoxymethyl group and a thiol group on the benzene ring. This combination provides distinct reactivity and applications compared to similar compounds .
Properties
IUPAC Name |
4-(methoxymethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAZGCQJULMIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)
![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)
![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)
![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)
![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)
